Vinblastine is extracted from the plant Catharanthus roseus, which contains several alkaloids with significant therapeutic potential. The synthesis of vinblastine-d3 methiodide involves chemical modifications to the vinblastine molecule, often employing advanced organic synthesis techniques to achieve the desired product.
Vinblastine-d3 methiodide belongs to the class of vinca alkaloids. These compounds are characterized by their ability to bind to tubulin, thereby inhibiting the assembly of microtubules, which is critical for mitosis. This action makes them effective chemotherapeutic agents against various types of cancer.
The synthesis of vinblastine-d3 methiodide typically involves several key steps:
Recent advancements in microbial biosynthesis have demonstrated the feasibility of producing vinblastine and its analogs through engineered yeast strains that can convert simple sugars and amino acids into these complex molecules. This method significantly reduces reliance on plant extraction and increases yield efficiency .
Vinblastine-d3 methiodide has a complex molecular structure characterized by multiple rings and functional groups. The molecular formula is , with a molecular weight of approximately 810.974 g/mol. The structure features two main components derived from vindoline and catharanthine, linked through a specific bond formation during synthesis.
Vinblastine-d3 methiodide participates in various chemical reactions typical of alkaloids:
Research indicates that vinblastine derivatives can be modified at various positions without losing their cytotoxic properties, allowing for the development of new analogs with potentially improved efficacy or reduced side effects .
Vinblastine-d3 methiodide exerts its antitumor effects primarily through:
The compound has shown an IC50 value (the concentration required to inhibit cell growth by 50%) as low as 0.8 nM in certain cancer cell lines, indicating potent antitumor activity .
Vinblastine-d3 methiodide is primarily used in cancer research due to its cytotoxic properties:
Vinblastine-d₃ Methiodide is a deuterated derivative of the natural vinca alkaloid vinblastine, featuring a quaternary ammonium methiodide group and three deuterium atoms at the N-methyl position of the catharanthine subunit. Its systematic name is Methyl-d₃ Vincaleukoblastine Methiodide, with the molecular formula C₄₇H₅₈D₃IN₄O₉ and a monoisotopic mass shift of +5 Da (M+5) compared to unlabeled vinblastine [5] [9]. The isotopic labeling occurs at the methiodide group (–N⁺(CD₃)₃ I⁻), which is strategically positioned to minimize alterations to the molecule's tubulin-binding pharmacophore while enabling precise tracking via mass spectrometry. This design preserves the core structural elements essential for biological activity: the vindoline and catharanthine moieties linked by a carbon–carbon bond, and the tertiary amine converted to a quaternary ammonium salt [4] [6].
Table 1: Key Chemical Identifiers of Vinblastine-d₃ Methiodide
Property | Specification |
---|---|
Molecular Formula | C₄₇H₅₈D₃IN₄O₉ |
Isotopic Enrichment | 99 atom % ¹³C, 98 atom % D [5] |
Mass Shift | M+5 (+5 Da) |
CAS Registry | 171381307 (PubChem CID) [9] |
SMILES | O[C@@]1(CC)C[C@H]2CN@CCC3=C(C@HC2C4=C(OC)C=C(N(C)C5[C@@]67[C@]8([H])C@(CC)C@@H[C@@]5(C(OC)=O)O)C6=C4)NC9=CC=CC=C93 [5] |
Vinblastine's discovery in the 1950s exemplifies serendipity in drug development. Canadian researchers Robert Noble and Charles Beer initially investigated the Madagascar periwinkle (Catharanthus roseus, then Vinca rosea) for potential hypoglycemic agents but instead isolated compounds with potent antitumor activity [1] [3]. Their 1958 isolation of vinblastine marked the first therapeutic vinca alkaloid, followed by vincristine. These dimers consist of vindoline and catharanthine subunits, and their structural complexity delayed full stereochemical characterization until the 1960s through collaborative efforts involving X-ray crystallography and mass spectrometry [3] [6]. The subsequent development of derivatives—including vinorelbine (semi-synthetic), vindesine, and vinflunine—aimed to optimize therapeutic indices and overcome resistance. Vinblastine-d₃ Methiodide represents a modern evolution in this lineage, leveraging isotopic substitution to address pharmacokinetic limitations of earlier analogs [4] [6].
Table 2: Historical Milestones in Vinca Alkaloid Development
Year | Milestone | Significance |
---|---|---|
1958 | Isolation of Vinblastine [1] | First vinca alkaloid with proven antitumor activity |
1961 | Structural elucidation of Vincristine [3] | Confirmed dimeric indole alkaloid architecture |
1975 | Introduction of Semisynthetic Vindesine | Improved solubility and resistance profile |
1989 | FDA approval of Vinorelbine [6] | Oral bioavailability and reduced neurotoxicity |
2024 | Commercialization of Vinblastine-d₃ Methiodide [5] | Isotope-labeled standard for quantitative studies |
Deuterium (²H), a stable, non-radioactive hydrogen isotope, imparts distinct physicochemical properties when incorporated into pharmaceuticals. The kinetic isotope effect (KIE) arises from the higher vibrational energy required to cleave C–²H bonds compared to C–¹H bonds, potentially slowing metabolic reactions at deuterated sites. Vinblastine-d₃ Methiodide exploits this effect at its N-methyl group—a site vulnerable to oxidative metabolism by cytochrome P450 enzymes. Studies of analogous deuterated drugs (e.g., deutetrabenazine) demonstrate 30–60% increases in half-life and reduced metabolite generation, suggesting Vinblastine-d₃ Methiodide could enhance metabolic stability without altering tubulin-binding affinity [4] [6]. This aligns with broader trends in deuterated drug development, where strategic ²H incorporation aims to:
Table 3: Pharmacological Impact of Deuterium Substitution
Parameter | Effect of Deuterium Substitution | Relevance to Vinblastine-d₃ Methiodide |
---|---|---|
Metabolic Half-life | Increases by 1.3–2× | Prolonged exposure to tubulin-targeting activity |
Clearance Rate | Decreases by 20–50% | Reduced dosing frequency potential |
Bioanalytical Detection | Unique isotopic signature (M+5) | Accurate quantification in tissues/serum [5] |
Resistance Modulation | May evade efflux pumps (P-gp) in resistant cells | Overcomes key resistance mechanism [4] |
CAS No.: 330593-15-2
CAS No.: 21420-58-6
CAS No.: 13568-33-7
CAS No.: 12712-72-0
CAS No.: 50875-10-0
CAS No.: 32338-15-1